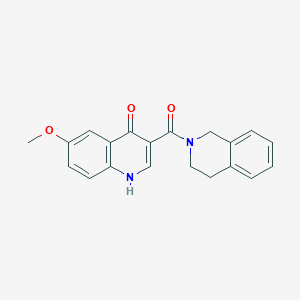![molecular formula C19H16N4OS B12163421 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12163421.png)
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a complex structure combining indole, pyridine, and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with 5-methylindole, the indole ring is functionalized to introduce the acetamide group.
Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and a halogenated pyridine derivative.
Coupling Reaction: The final step involves coupling the indole derivative with the thiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions may target the pyridine ring or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
科学研究应用
Chemistry
In chemistry, 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies .
Industry
In industry, the compound may be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and heteroatoms.
作用机制
The mechanism of action of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the methyl group on the indole ring.
2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The presence of the methyl group on the indole ring and the specific positioning of the acetamide group confer unique chemical properties to 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide. These structural features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.
属性
分子式 |
C19H16N4OS |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-(5-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4OS/c1-13-2-3-17-15(10-13)6-9-23(17)11-18(24)22-19-21-16(12-25-19)14-4-7-20-8-5-14/h2-10,12H,11H2,1H3,(H,21,22,24) |
InChI 键 |
CKYZZSXIAGZCQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(phenylsulfanyl)ethyl]-3-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12163351.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide](/img/structure/B12163380.png)
![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)
![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)

